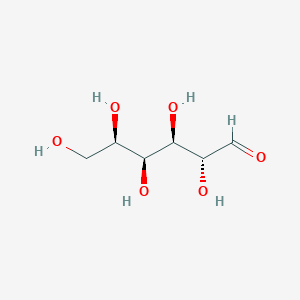

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C(6)H({12})O(_6). This compound is a crucial energy source for living organisms and plays a vital role in cellular respiration and metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods, including:

Hydrolysis of Polysaccharides: Polysaccharides like starch and cellulose can be hydrolyzed using acids or enzymes to produce glucose. For example, the enzymatic hydrolysis of starch using amylase yields glucose.

Chemical Synthesis: Glucose can be synthesized from formaldehyde through the Butlerov reaction, which involves the condensation of formaldehyde in the presence of calcium hydroxide.

Industrial Production Methods

Industrially, glucose is primarily produced by the enzymatic hydrolysis of starch. This process involves:

Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase at high temperatures.

Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce glucose.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:

Oxidation: Glucose can be oxidized to gluconic acid using mild oxidizing agents like bromine water.

Reduction: Reduction of glucose with sodium borohydride yields sorbitol.

Substitution: Glucose can undergo substitution reactions, such as esterification with acetic anhydride to form glucose pentaacetate.

Common Reagents and Conditions

Oxidation: Bromine water, nitric acid.

Reduction: Sodium borohydride, hydrogen gas with a catalyst.

Substitution: Acetic anhydride, sulfuric acid.

Major Products Formed

Oxidation: Gluconic acid, glucaric acid.

Reduction: Sorbitol.

Substitution: Glucose pentaacetate.

Aplicaciones Científicas De Investigación

Biological Significance

D-allose is recognized for its potential health benefits and biological activities:

- Antidiabetic Properties : Research indicates that D-allose may improve insulin sensitivity and glucose metabolism. Studies show that it can lower blood glucose levels and enhance glucose tolerance in diabetic models .

- Neuroprotective Effects : D-allose has been investigated for its neuroprotective properties. It appears to protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Applications in Medicine

- Therapeutic Agent :

- Potential Use in Cancer Therapy :

Food Industry Applications

D-allose is also gaining traction in the food industry due to its unique sweetness profile and health benefits:

- Sugar Substitute : With about 70% of the sweetness of sucrose but fewer calories, D-allose is being explored as a low-calorie sweetener in various food products.

- Preservative Properties : Its ability to inhibit microbial growth makes it a candidate for natural preservation methods in food products .

Research Case Studies

Mecanismo De Acción

Glucose exerts its effects primarily through its role in cellular respiration. It is metabolized via glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of the cell. Key molecular targets include enzymes like hexokinase, phosphofructokinase, and pyruvate kinase, which regulate the glycolytic pathway.

Comparación Con Compuestos Similares

Similar Compounds

Fructose: Another hexose sugar with the same molecular formula but a different structure.

Galactose: An epimer of glucose differing at the fourth carbon.

Mannose: An epimer of glucose differing at the second carbon.

Uniqueness

Glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike fructose, which is metabolized primarily in the liver, glucose is utilized by nearly all cells in the body. Its structure allows it to be easily phosphorylated and integrated into metabolic pathways.

Actividad Biológica

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as allose , is a sugar alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by five hydroxyl groups and an aldehyde group, which contribute to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H12O6 with a molecular weight of approximately 180.16 g/mol . The compound exhibits several functional groups:

- Five Hydroxyl Groups : Contributing to its solubility and reactivity.

- One Aldehyde Group : Imparting reducing properties.

The compound's structure can be represented in simplified molecular-input line-entry system (SMILES) notation as OCC(O)C(O)C(O)C(O)C=O, indicating the arrangement of atoms and bonds .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems. In vitro studies have shown that allose can scavenge free radicals effectively . This property suggests its potential use in preventing oxidative stress-related diseases.

2. Antimicrobial Effects

Preliminary studies have demonstrated that allose possesses antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : Allose has been shown to inhibit the growth of certain Gram-positive and Gram-negative bacteria .

- Fungal Activity : It also exhibits antifungal properties against common fungi such as Candida albicans.

3. Metabolic Effects

Allose may influence metabolic pathways:

- Glycemic Control : Some studies suggest that allose can lower blood glucose levels by enhancing insulin sensitivity . This effect is particularly relevant for diabetes management.

- Weight Management : Research has indicated that allose could play a role in weight reduction by modulating fat metabolism and reducing fat accumulation in tissues .

Case Study 1: Antioxidant Efficacy

A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent response in antioxidant activity.

| Concentration (mg/mL) | Oxidative Stress Marker Reduction (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial effects of allose against Staphylococcus aureus, it was found that allose exhibited a minimum inhibitory concentration (MIC) of 0.25 mg/mL.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.75 |

Propiedades

Número CAS |

4205-23-6 |

|---|---|

Fórmula molecular |

C6H12O6 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |

Clave InChI |

WQZGKKKJIJFFOK-CBPJZXOFSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)O)O)O)O |

Key on ui other cas no. |

19163-87-2 |

Sinónimos |

gulose gulose, (D)-isomer gulose, (L)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.